Ethyl 2-(2-((5-hydroxypentyl)oxy)ethoxy)acetate
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Overview
Description
Ethyl 2-(2-((5-hydroxypentyl)oxy)ethoxy)acetate is an organic compound with a complex structure that includes both ester and ether functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-hydroxypentyl)oxy)ethoxy)acetate typically involves a multi-step process:
Starting Materials: The synthesis begins with ethyl acetate and 5-hydroxypentanol.
Ether Formation: The hydroxyl group of 5-hydroxypentanol reacts with ethylene oxide under basic conditions to form 2-(2-(5-hydroxypentyl)oxy)ethanol.
Esterification: The resulting compound is then esterified with ethyl acetate in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-(2-((5-hydroxypentyl)oxy)ethoxy)acetate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various ethers or alcohols depending on the conditions.
Scientific Research Applications
Ethyl 2-(2-((5-hydroxypentyl)oxy)ethoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which Ethyl 2-(2-((5-hydroxypentyl)oxy)ethoxy)acetate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The ester and ether groups can undergo hydrolysis, releasing active metabolites that can further interact with cellular pathways.
Comparison with Similar Compounds
Ethyl 2-(2-((5-hydroxypentyl)oxy)ethoxy)acetate can be compared with similar compounds such as:
Ethyl 2-(2-methoxyethoxy)acetate: Similar structure but with a methoxy group instead of a hydroxypentyl group.
Ethyl 2-(2-ethoxyethoxy)acetate: Contains an ethoxy group, making it less hydrophilic compared to the hydroxypentyl derivative.
Ethyl 2-(2-butoxyethoxy)acetate: Longer alkyl chain, affecting its solubility and reactivity.
The uniqueness of this compound lies in its hydroxypentyl group, which imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H22O5 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 2-[2-(5-hydroxypentoxy)ethoxy]acetate |
InChI |
InChI=1S/C11H22O5/c1-2-16-11(13)10-15-9-8-14-7-5-3-4-6-12/h12H,2-10H2,1H3 |
InChI Key |
ILFBBPLEYAYFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCOCCCCCO |
Origin of Product |
United States |
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